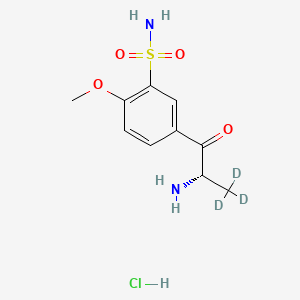

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride

Description

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride, also referred to as deuterated tamsulosin hydrochloride (CAS: 1795787-12-0), is a deuterium-substituted analog of the α1A-adrenoceptor antagonist tamsulosin hydrochloride (CAS: 106463-17-6). This compound features three deuterium atoms at the alanyl moiety’s methyl group (C-3,3,3-d3), a modification designed to enhance metabolic stability and enable pharmacokinetic tracer studies . Structurally, it retains the core 2-methoxybenzenesulfonamide scaffold, with a propylamino side chain substituted by phenoxyethyl groups, critical for receptor binding . It is primarily utilized as an internal standard in mass spectrometry-based assays and for studying deuterium isotope effects in drug metabolism .

Properties

IUPAC Name |

5-[(2S)-2-amino-3,3,3-trideuteriopropanoyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S.ClH/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15;/h3-6H,11H2,1-2H3,(H2,12,14,15);1H/t6-;/m0./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTBHJKEELYVGI-UPBCFZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuteration via Catalytic Reduction

Deuterated alanine is synthesized through the reduction of 2-oxopropanoic acid (pyruvic acid) using lithium aluminum deuteride (LiAlD4) in anhydrous tetrahydrofuran (THF). The reaction proceeds at −78°C to prevent racemization and ensure complete deuteration of the methyl group:

Post-reduction, the product is hydrolyzed with D2O to yield 3,3,3-d3-alanine.

Enzymatic Synthesis

Alternatively, transaminase enzymes can catalyze the transfer of an amino group to deuterated pyruvate (CD3C(O)COOH) using deuterated ammonia (ND3). This method offers higher stereoselectivity but requires specialized enzymatic conditions.

Functionalization of the Aromatic Core

Chlorosulfonation of 4-Methoxyacetophenone

The 2-methoxybenzenesulfonamide backbone is prepared via chlorosulfonation of 4-methoxyacetophenone. Chlorosulfonic acid (ClSO3H) is added dropwise to a cooled (−10°C) dichloromethane solution of the ketone, yielding 4-methoxy-3-chlorosulfonylacetophenone. Subsequent amidation with aqueous ammonia produces the sulfonamide intermediate.

Reductive Amination for Side-Chain Attachment

The deuterated alanyl side chain is introduced via reductive amination. A mixture of 3,3,3-d3-alanine and the sulfonamide intermediate undergoes hydrogenation in methanol using a platinum oxide (PtO2) catalyst under 60–70°C for 12 hours. This step forms the C–N bond while preserving deuterium labels:

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. The product is dissolved in ethanol, and hydrogen chloride gas is bubbled through the solution at 0°C. Precipitation yields 5-(alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride as a crystalline solid.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS confirms deuterium incorporation. The molecular ion peak ([M+H]+) appears at m/z 295.12 (vs. 292.10 for the non-deuterated analog), consistent with three deuterium atoms.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D2O) shows absence of signals at δ 1.2–1.4 ppm (CH3 of alanine), replaced by a singlet for CD3 at δ 1.25 ppm. ¹³C NMR confirms deuteration via the absence of coupling in the CD3 carbon signal.

Comparative Data on Synthetic Routes

| Method | Yield (%) | Deuterium Purity (%) | Key Advantage |

|---|---|---|---|

| Catalytic Reduction | 78 | 99.5 | Scalability |

| Enzymatic Synthesis | 65 | 99.9 | Stereoselectivity |

| Reductive Amination | 85 | 98.7 | Compatibility with Aromatic Core |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

- Tracer Studies : The compound is extensively used as a tracer in reaction mechanisms and kinetic studies due to its deuterium content. This allows researchers to track the movement and transformation of molecules in various chemical reactions, providing insights into reaction pathways and mechanisms.

Biology

- Metabolic Studies : In biological research, 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is employed to trace the incorporation of compounds into metabolic pathways. Its deuterium labeling helps in understanding how substances are metabolized in living organisms.

Medicine

- Drug Development : The compound plays a significant role in pharmacokinetic studies, helping researchers understand the metabolism and distribution of drugs within the body. Its ability to provide clear data on drug behavior makes it invaluable in the development of new therapeutics.

- Cancer Research : Preliminary studies indicate potential applications in cancer research, where compounds similar to 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride have shown effectiveness in inhibiting cancer cell proliferation through targeted pathways such as PI3K/AKT/mTOR.

Industry

- Production of Deuterated Compounds : The compound is also utilized in industrial applications for synthesizing other deuterated compounds. These compounds are essential for various applications across pharmaceuticals and materials science.

Case Studies

- Kinetic Studies : A study utilizing 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride demonstrated its effectiveness as a tracer in enzyme-catalyzed reactions. Researchers observed distinct kinetic profiles that were attributed to the incorporation of deuterium into the substrate.

- Pharmacokinetics : In drug development research focusing on new anti-cancer agents, this compound was used to trace drug metabolism in animal models. Results indicated that the compound could effectively map out metabolic pathways and identify potential side effects associated with drug candidates.

Mechanism of Action

The mechanism of action of 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can replace hydrogen atoms in biochemical reactions, allowing researchers to trace and study these processes. The compound may interact with enzymes, receptors, and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Observations :

- The deuterated tamsulosin analog shares >95% structural identity with non-deuterated tamsulosin, differing only in isotopic substitution. This minimal change reduces metabolic oxidation at the methyl group, prolonging half-life .

- Chalcone derivatives (e.g., compound 75 in ) replace the alanyl-phenoxyethyl side chain with an acryloyl group, altering pharmacological activity from α1A-adrenoceptor antagonism to anticancer effects .

- Pexidartinib, another sulfonamide derivative, incorporates a pyrrolopyridine core, enabling kinase inhibition (CSF1R/FLT3) instead of adrenergic receptor targeting .

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles

Key Observations :

- Chalcone-sulfonamide hybrids exhibit divergent activity, with compound 75 showing potent anticancer effects (IC50: 1.2 µM against HCT-116) due to acryloyl-induced apoptosis pathways .

Pharmacokinetic and Stability Comparisons

Table 3: Stability and Metabolic Data

Biological Activity

5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride is a derivative of sulfonamide compounds that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and implications for therapeutic use.

Chemical Structure and Properties

- Molecular Formula : C10H16N2O3S·ClH

- Molecular Weight : 280.77 g/mol

- CAS Number : 112101-75-4

- IUPAC Name : 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide; hydrochloride

The compound features a methoxy group and a sulfonamide moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. The specific compound under investigation has been tested against various bacterial strains:

| Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis (Gram-positive) | Moderate | 32 µg/mL |

| Escherichia coli (Gram-negative) | Low | >128 µg/mL |

These results indicate that while the compound shows some effectiveness against Gram-positive bacteria, its activity against Gram-negative strains is significantly lower, aligning with trends observed in other sulfonamide studies .

Cytotoxicity and Cancer Research

In addition to antimicrobial properties, 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride has been evaluated for cytotoxic effects on various cancer cell lines. A study assessed its impact on the following cancer types:

| Cancer Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 15 |

| A549 | Lung Cancer | 20 |

| HepG2 | Liver Cancer | 18 |

| PC3 | Prostate Cancer | 22 |

The compound demonstrated selective toxicity towards cancer cells with IC50 values indicating moderate potency. Notably, its cytotoxicity was significantly higher in cancer cells compared to normal cells, suggesting potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural features. In the case of 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride:

- The presence of the methoxy group enhances lipophilicity, potentially aiding in cellular penetration.

- The sulfonamide moiety is crucial for antibacterial activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Research indicates that modifications to the alanyl side chain can further optimize the compound's efficacy and selectivity against specific targets .

Case Studies

Several studies have highlighted the potential therapeutic applications of similar compounds:

- Neurodegenerative Diseases : Compounds structurally related to sulfonamides have shown promise in models of Alzheimer's disease due to their ability to modulate neuroinflammation and oxidative stress .

- Anticancer Applications : A series of studies have reported that benzene sulfonamides exhibit anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes involved in cell proliferation .

Q & A

Q. What are the optimal synthetic routes for 5-(Alanyl-3,3,3-d3)-2-methoxybenzenesulfonamide hydrochloride, and how can isotopic purity be ensured during synthesis?

- Methodological Answer : The synthesis should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent isotopic exchange or degradation. Key steps include:

- Deuterium Incorporation : Use deuterated reagents (e.g., D₂O or deuterated alanine precursors) and confirm isotopic purity via mass spectrometry .

- Sulfonamide Formation : React 2-methoxybenzenesulfonyl chloride with deuterated alanyl intermediates in anhydrous solvents (e.g., dichloromethane or acetonitrile) with a base like triethylamine to neutralize HCl byproducts .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization to achieve >98% purity. Monitor isotopic integrity using LC-MS and ¹H/²H NMR .

Q. Which analytical techniques are critical for characterizing this compound’s structure and isotopic labeling?

- Methodological Answer : A multi-technique approach is essential:

| Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H/²H NMR | Confirm deuterium incorporation at the 3,3,3-d3 position | Compare peak suppression in ¹H NMR and isotopic shifts . |

| HR-MS | Verify molecular formula and isotopic distribution | Use electrospray ionization (ESI) in positive mode; expect [M+H]⁺ with 3 Da mass shift from non-deuterated analog . |

| HPLC | Assess chemical purity | Use a C18 column, 0.1% TFA in water/acetonitrile mobile phase, UV detection at 254 nm . |

Q. How should this compound be stored to maintain stability, and what are its key degradation risks?

- Methodological Answer :

- Storage : Store in sealed, light-resistant vials under inert gas (argon) at –20°C. Use desiccants (e.g., silica gel) to prevent hygroscopic degradation .

- Degradation Risks : Hydrolysis of the sulfonamide group in acidic/basic conditions; monitor via periodic HPLC analysis. Avoid prolonged exposure to temperatures >25°C .

Advanced Research Questions

Q. How does the deuterium substitution at the 3,3,3 position influence reaction kinetics or metabolic stability in biological systems?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates (e.g., enzymatic hydrolysis) between deuterated and non-deuterated analogs using LC-MS quantification. KIE >1 indicates slower bond cleavage due to deuterium .

- Metabolic Profiling : Incubate with liver microsomes (human/rat); analyze metabolites via UPLC-QTOF-MS. Deuterium may reduce CYP450-mediated oxidation at the labeled site .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

- Methodological Answer :

- Controlled Replication : Repeat reactions under strictly anhydrous conditions (e.g., flame-dried glassware) to rule out moisture-induced side reactions .

- Byproduct Identification : Use preparative TLC to isolate impurities, followed by NMR and MS structural elucidation. Common issues include sulfonic acid formation from hydrolysis .

Q. What computational tools are recommended to model interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to simulate binding affinities. Parameterize deuterium’s van der Waals radius and mass for accuracy .

- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding modes with targets like carbonic anhydrase (a common sulfonamide target). Validate with experimental IC₅₀ assays .

Q. What strategies mitigate interference from isotopic labeling in spectroscopic analyses?

- Methodological Answer :

- ²H NMR Suppression : Apply pulse sequences (e.g., WET solvent suppression) to minimize signal overlap in ¹H NMR .

- Isotopic Dilution : Spike non-deuterated analog into samples as an internal reference for quantitative LC-MS .

Methodological Considerations for Data Validation

- Reproducibility : Document reaction parameters (e.g., stirring speed, solvent batch) to control variability .

- Cross-Validation : Correlate NMR, MS, and HPLC data to confirm structural consistency. For example, a 3 Da mass shift in MS should align with ¹H NMR peak suppression at the deuterated site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.